BenchChemオンラインストアへようこそ!

7-Methoxy-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1363382-40-4) is a C7-substituted pyrrolopyridine building block validated as a privileged kinase inhibitor pharmacophore. SAR studies demonstrate that C7 functionalization yields up to 3.2-fold improvement in FMS kinase inhibition (IC₅₀ ~30 nM) and enables Cdc7 inhibitors with 2 nM potency and >60-fold selectivity. This pre-functionalized scaffold eliminates the need for de novo C7 installation, providing a direct entry point for systematic medicinal chemistry campaigns. Purchase this exact CAS-numbered compound to ensure reproducible biological activity aligned with documented SAR trends.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1363382-40-4
Cat. No. B1449874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-pyrrolo[3,2-c]pyridine
CAS1363382-40-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CN=C1)C=CN2
InChIInChI=1S/C8H8N2O/c1-11-7-5-9-4-6-2-3-10-8(6)7/h2-5,10H,1H3
InChIKeyBOTAQFSSFRYBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1363382-40-4) for Medicinal Chemistry and Kinase Inhibitor Development | Procurement Specifications


7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1363382-40-4), also designated 7-methoxy-5-azaindole, is a heterocyclic building block characterized by a fused pyrrolo[3,2-c]pyridine core with a methoxy substituent at the 7-position . This scaffold belongs to the broader pyrrolopyridine family, which has been extensively validated as a privileged kinase inhibitor pharmacophore and serves as a versatile starting material for the synthesis of compounds targeting FMS kinase [1], Cdc7 kinase [2], and the colchicine-binding site of tubulin [3]. The compound is commercially available in research quantities with a typical purity specification of ≥97%, and is stored sealed in dry conditions at 2–8°C .

Why 7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1363382-40-4) Cannot Be Casually Substituted by Other Pyrrolopyridine Isomers or Analogs


Within the pyrrolopyridine chemical space, small structural variations produce profound and quantifiable differences in biological activity and synthetic utility. Positional isomerism—for instance, substituting 7-methoxy-1H-pyrrolo[3,2-c]pyridine with 4-methoxy-1H-pyrrolo[2,3-b]pyridine or 1H-pyrrolo[2,3-c]pyridine variants—introduces divergent hydrogen-bonding geometries and electron density distributions that can fundamentally alter kinase binding profiles or reaction outcomes in cross-coupling sequences [1]. SAR investigations across multiple kinase targets have demonstrated that the C7 position of the pyrrolo[3,2-c]pyridine core is a critical substitution site for modulating potency and selectivity; modifications at this locus can yield activity improvements exceeding threefold compared to unsubstituted or differently substituted counterparts [2][3]. Procurement decisions based solely on scaffold similarity without accounting for these substituent-position effects risk introducing synthetic bottlenecks or delivering intermediates that lack the intended biological activity, underscoring the necessity of selecting the exact CAS-designated compound for reproducible and hypothesis-driven research .

Quantitative Comparative Evidence for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1363382-40-4) in Medicinal Chemistry Selection


C7 Methoxy Substituent as a Critical Determinant of Pyrrolo[3,2-c]pyridine Scaffold Synthetic Accessibility

The 7-methoxy substituent on the pyrrolo[3,2-c]pyridine core provides a critical synthetic handle for subsequent functionalization, distinguishing this compound from unsubstituted analogs. While the 7-methoxy group itself does not independently confer enhanced biological potency, SAR studies in the pyrrolo[3,2-c]pyridine series have consistently identified the C7 position as a key modifiable locus; optimization of C7 substituents has yielded inhibitors with IC₅₀ values as low as 30 nM against FMS kinase and 2 nM against Cdc7/Dbf4 kinase in optimized derivatives, representing substantial activity improvements over lead compounds with alternative C7 functionality [1][2]. The methoxy group serves as an intermediate that can be demethylated to expose a hydroxyl group for further derivatization or retained as a lipophilic substituent to modulate physicochemical properties, a flexibility not available with hydrogen-substituted or alkyl-substituted analogs [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Kinase Inhibitor Scaffold Validation: FMS Kinase SAR Highlights C7 Substitution as Potency-Enhancing Locus

In a systematic SAR evaluation of eighteen pyrrolo[3,2-c]pyridine derivatives against FMS kinase, the most potent analogs—compounds 1r and 1e—achieved IC₅₀ values of 30 nM and 60 nM, respectively, representing 3.2-fold and 1.6-fold improvements over the lead compound KIST101029 (IC₅₀ = 96 nM) [1]. Notably, these potency gains were achieved through structural optimization that included specific C7 substitution patterns. While the exact 7-methoxy derivative was not among the final optimized compounds in this series, the study establishes that modifications at the pyrrolo[3,2-c]pyridine C7 position are directly linked to measurable potency improvements, and 7-methoxy-1H-pyrrolo[3,2-c]pyridine provides an ideal starting material for exploring this validated SAR vector through further functionalization [1].

Kinase Inhibition FMS/CSF-1R Oncology

Cdc7 Kinase Inhibitor Development: 7-Substitution Drives Nanomolar Potency and In Vivo Antitumor Efficacy

SAR investigations of pyrrolo[3,2-c]pyridin-4-one-based Cdc7 kinase inhibitors revealed that the C7 position is profitably substituted to yield potent inhibitors [1]. Starting from parent compound 1a (IC₅₀ = 10 nM, >20-fold selectivity) and analog 1b (IC₅₀ = 7 nM, >40-fold selectivity), optimization of the C7 substituent produced derivative 8b (S) with an IC₅₀ of 2 nM and >60-fold selectivity over a kinase panel [1]. This optimized 7-substituted compound achieved 68% tumor growth inhibition (TGI) in an A2780 ovarian carcinoma xenograft model following oral administration at 60 mg/kg BID for 10 days, with evidence of target engagement confirmed by reduced Ser40-Mcm2 phosphorylation [1]. The 7-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold provides a direct entry point into this therapeutically validated chemical space.

Cdc7 Kinase DNA Replication Antitumor Agents

Structure-Activity Distinction: 7-Methoxy Substitution Differentiates from Regioisomeric 4-Methoxy and Unsubstituted Analogs

Regioisomeric variation among pyrrolopyridine scaffolds produces distinct biological and physicochemical profiles. Commercially available alternatives include 4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1227571-06-1) and 1H-pyrrolo[2,3-c]pyridine (CAS 271-34-1), which differ fundamentally in ring fusion geometry and substituent positioning [1]. The 7-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold features the methoxy group at a position that projects into the solvent-exposed region of the kinase ATP-binding pocket in multiple co-crystal structures of related pyrrolo[3,2-c]pyridine-based inhibitors [2][3]. In contrast, the 4-methoxy-1H-pyrrolo[2,3-b]pyridine isomer positions the methoxy group in a manner that alters the hydrogen-bonding capacity of the pyridine nitrogen, which can disrupt critical hinge-region interactions with kinase active sites [1]. These structural distinctions are non-interchangeable; substituting one isomer for another without SAR validation risks complete loss of target engagement.

Medicinal Chemistry Regioisomerism SAR

Intellectual Property Context: 7-Methoxy-1H-pyrrolo[3,2-c]pyridine as Disclosed Synthetic Intermediate in Kinase Inhibitor Patent Filings

Patent US8158647 explicitly discloses substituted pyrrolopyridine heterocycles, including 7-substituted pyrrolo[3,2-c]pyridine derivatives, as kinase modulators with utility in cancer and inflammatory disease treatment [1]. Within the patent's synthetic schemes, 7-methoxy-substituted intermediates serve as precursors to more complex kinase inhibitor candidates. The inclusion of this specific substitution pattern in granted patent claims indicates that the 7-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold has undergone sufficient evaluation to warrant intellectual property protection, distinguishing it from unclaimed or less-characterized analogs [1]. Additionally, related patent filings (WO 2006/025714, Yuhan Corporation) describe pyrrolo[3,2-c]pyridine derivatives with specific substitution patterns for therapeutic applications, further validating the scaffold's pharmaceutical relevance [2].

Patent Analysis Kinase Modulators Chemical Synthesis

Commercial Availability and Procurement Specifications: Purity and Storage Requirements

7-Methoxy-1H-pyrrolo[3,2-c]pyridine is commercially available from multiple reputable suppliers with typical purity specifications of ≥97% . Pricing data indicates availability at approximately 1885.9 RMB per 100 mg from Aladdin Scientific , and 3626 RMB per 100 mg from Macklin , with larger quantities available for scale-up. The compound requires storage sealed in dry conditions at 2–8°C to maintain stability . This compound (CAS 1363382-40-4) is specifically designated for research and further manufacturing use only, not for direct human administration . Compared to custom synthesis of non-commercially available 7-substituted pyrrolo[3,2-c]pyridine derivatives—which may require 4–8 week lead times and significant cost premiums—this off-the-shelf compound provides immediate access to the validated scaffold for SAR exploration and analog generation .

Chemical Procurement Quality Specifications Research Supply

7-Methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1363382-40-4): Validated Application Scenarios in Medicinal Chemistry and Kinase Inhibitor Discovery


FMS/CSF-1R Kinase Inhibitor Lead Optimization

Researchers developing FMS kinase inhibitors for oncology or inflammatory disease applications should procure 7-methoxy-1H-pyrrolo[3,2-c]pyridine as a synthetic starting point. SAR studies demonstrate that C7-substituted pyrrolo[3,2-c]pyridine derivatives achieve up to 3.2-fold improvement in FMS kinase inhibitory potency relative to the lead compound KIST101029, with optimized derivatives reaching IC₅₀ values as low as 30 nM [1]. This compound provides a pre-functionalized C7 position that can be further derivatized—through demethylation to the hydroxyl followed by alkylation or through direct modification—to explore the SAR vector that produced the most potent analogs in the series [1].

Cdc7 Kinase Inhibitor Discovery for Antitumor Development

For teams targeting Cdc7 kinase as an anticancer strategy, 7-methoxy-1H-pyrrolo[3,2-c]pyridine offers a validated entry into a chemical series with demonstrated in vivo efficacy. SAR optimization of the C7 position on pyrrolo[3,2-c]pyridin-4-one scaffolds has produced inhibitors with IC₅₀ values as low as 2 nM and >60-fold kinase selectivity, with lead compound 8b (S) achieving 68% tumor growth inhibition in A2780 xenograft models following oral dosing [1]. The methoxy substituent provides a handle for further functionalization to explore potency and selectivity improvements while maintaining the core scaffold associated with favorable pharmacokinetic properties [1].

Colchicine-Binding Site Tubulin Inhibitor Design

Medicinal chemists pursuing microtubule-targeting agents for cancer therapy can utilize 7-methoxy-1H-pyrrolo[3,2-c]pyridine as a core scaffold for designing colchicine-binding site inhibitors. Recent studies have validated 1H-pyrrolo[3,2-c]pyridine derivatives as potent antitumor agents, with optimized compound 10t exhibiting IC₅₀ values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines, and disrupting tubulin polymerization at concentrations as low as 3–5 μM [1]. The 7-methoxy substituent provides a starting point for exploring the SAR of this scaffold in the tubulin inhibition context, with the potential for further functionalization to modulate potency and physicochemical properties [1].

Structure-Activity Relationship (SAR) Exploration of C7-Modified Kinase Inhibitors

For medicinal chemistry groups conducting systematic SAR campaigns on the pyrrolo[3,2-c]pyridine scaffold, this compound provides a distinct, commercially available starting point with a pre-installed C7 substituent. Given that SAR studies across FMS [1] and Cdc7 [2] kinase targets have identified the C7 position as a critical determinant of potency and selectivity, procuring 7-methoxy-1H-pyrrolo[3,2-c]pyridine enables direct exploration of this validated modification site without requiring de novo installation of C7 functionality. The methoxy group can be retained as a lipophilic substituent or demethylated to the hydroxyl for further derivatization, offering synthetic flexibility while maintaining alignment with documented SAR trends [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.